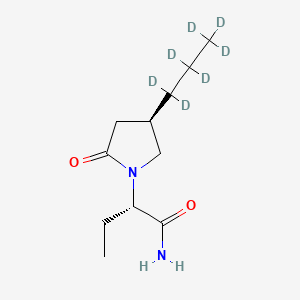

Brivaracetam-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brivaracetam-d7 is a deuterated analog of brivaracetam, a racetam derivative with anticonvulsant properties. Brivaracetam is primarily used for the treatment of partial-onset seizures in patients with epilepsy. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of brivaracetam due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Brivaracetam-d7 involves the incorporation of deuterium atoms into the brivaracetam molecule. One common method is the catalytic hydrogenation of brivaracetam using deuterium gas. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions

Brivaracetam-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound, which are useful for further pharmacological studies.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Brivaracetam-d7 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of brivaracetam. This compound serves as an internal standard in various analytical methods, including ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), which allows for precise measurement of brivaracetam plasma concentrations in clinical settings.

- Method Development : A study developed a UHPLC-MS/MS method for measuring brivaracetam plasma concentrations using this compound as an internal standard. The method demonstrated high sensitivity and accuracy, suitable for therapeutic drug monitoring in epilepsy patients .

- Pharmacokinetic Parameters : The pharmacokinetic profiles obtained from studies using this compound have revealed important parameters such as C_max (maximum concentration), T_max (time to reach maximum concentration), half-life (t_1/2), and area under the curve (AUC), which are critical for optimizing dosing regimens .

Metabolic Pathway Analysis

This compound plays a crucial role in elucidating the metabolic pathways of brivaracetam. By utilizing deuterated compounds, researchers can trace the metabolic fates and identify metabolites formed during drug metabolism.

- Metabolic Fate Studies : Research has indicated that this compound helps in understanding how brivaracetam is processed within biological systems, providing insights into its efficacy and safety profile .

Drug Development and Quality Control

In the pharmaceutical industry, this compound is employed not only in the development of new anticonvulsant drugs but also in quality control processes.

- Development of New Formulations : The deuterated form assists in the formulation of new drugs by providing a reference point for comparing pharmacological effects and ensuring consistency across different batches of medication.

- Quality Assurance : The use of this compound in analytical methods enhances the reliability of quality control measures, ensuring that formulations meet regulatory standards for efficacy and safety .

Clinical Research Applications

This compound has been utilized in various clinical studies to assess the effectiveness and safety of brivaracetam in treating epilepsy.

- Clinical Trials : In a multicenter trial involving patients with drug-resistant epilepsy, brivaracetam demonstrated significant retention rates and reduced seizure frequencies over time. The study highlighted the advantages of using brivaracetam as an adjunctive therapy compared to other antiepileptic drugs .

- Efficacy Assessments : Studies have shown that patients treated with brivaracetam experienced improved seizure control, with higher responder rates compared to placebo groups. These findings underscore the potential of this compound in evaluating treatment outcomes .

Comparative Studies with Other Antiepileptics

This compound facilitates comparative studies with other antiepileptic medications, such as levetiracetam.

Mécanisme D'action

Brivaracetam-d7 exerts its effects by binding to synaptic vesicle glycoprotein 2A (SV2A) in the brain. This binding modulates the release of neurotransmitters, thereby stabilizing neuronal activity and preventing seizures. Additionally, this compound is known to inhibit sodium channels, which further contributes to its anticonvulsant properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Levetiracetam: Another racetam derivative used as an anticonvulsant.

Piracetam: A nootropic drug with cognitive-enhancing properties.

Oxiracetam: A stimulant and nootropic agent.

Uniqueness of Brivaracetam-d7

This compound is unique due to its high affinity for SV2A, which is significantly greater than that of levetiracetam. This higher affinity results in more potent anticonvulsant effects. Additionally, the deuterated form, this compound, provides valuable insights into the drug’s pharmacokinetics and metabolic pathways, making it a crucial tool in scientific research.

Activité Biologique

Brivaracetam-d7 is a deuterated form of brivaracetam, a novel antiepileptic drug designed primarily for the management of partial-onset seizures. This compound's biological activity is closely linked to its mechanism of action, pharmacokinetics, and clinical efficacy, which are critical for understanding its therapeutic potential.

Brivaracetam acts primarily through its high affinity for the synaptic vesicle protein 2A (SV2A). This interaction is believed to modulate neurotransmitter release, thereby exerting anticonvulsant effects. Unlike other antiepileptic drugs that may have multiple targets, brivaracetam's selectivity for SV2A suggests a more focused mechanism that may contribute to its efficacy in reducing seizure frequency:

- SV2A Interaction : Brivaracetam binds selectively to SV2A, which is crucial for neurotransmitter release and synaptic function .

- Anticonvulsant Properties : Its ability to stabilize neuronal excitability makes it effective against focal seizures .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with its parent compound. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.5 L/kg |

| Half-Life | Approximately 9 hours |

| Bioavailability | Near-complete after oral intake |

| Metabolism | Hydrolysis via CYP2C19 |

| Excretion | Primarily renal (urine) |

This compound is rapidly absorbed and exhibits linear pharmacokinetics, meaning that its concentration in the blood increases proportionally with the dose . The compound undergoes hepatic metabolism, and genetic variations in metabolic enzymes can influence individual responses to treatment .

Clinical Efficacy

Brivaracetam has been shown to be effective in various clinical settings. A pooled analysis of multiple studies demonstrated significant reductions in seizure frequency among patients with drug-resistant epilepsy:

- Seizure Reduction : Over 50% reduction in seizure frequency was observed in a substantial proportion of patients over a 12-month follow-up period .

- Tolerability : The drug was generally well tolerated, with low rates of treatment-emergent adverse events (TEAEs) reported across studies .

Case Studies

- Pregnancy Outcomes : A retrospective study involving three women treated with brivaracetam during pregnancy reported no major congenital malformations among their infants. Although minor malformations were noted, the overall findings suggest that brivaracetam may be a safer alternative compared to older antiepileptic drugs .

- Acute Seizures Management : In hospitalized patients experiencing acute seizures, intravenous brivaracetam demonstrated rapid onset of action and was well tolerated, providing an effective treatment option in critical care settings .

Method Development for Monitoring

To facilitate the therapeutic monitoring of brivaracetam levels in patients, a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed. This method utilizes this compound as an internal standard and allows for precise measurement of plasma concentrations:

- Validation Parameters : The method showed high recovery rates (95%) and low variability (<15% for quality control samples), making it suitable for clinical use .

- Clinical Application : This assay can help optimize dosing regimens based on individual pharmacokinetic profiles, particularly important in managing epilepsy effectively.

Propriétés

IUPAC Name |

(2S)-2-[(4R)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1/i1D3,3D2,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYKRHVOOPPJKU-BZCIRLGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.